molecular formula C16H20N4OS B10931731 (5-cyclopropyl-1H-pyrazol-3-yl)[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone

(5-cyclopropyl-1H-pyrazol-3-yl)[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B10931731
M. Wt: 316.4 g/mol
InChI Key: RZEIWLDGKUAPRR-UHFFFAOYSA-N
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Description

(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyrazole ring substituted with a cyclopropyl group and a piperazine ring substituted with a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-CYCLOPROPYL-1H-PYRAZOL-3-YL)[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the pyrazole and piperazine intermediates. The pyrazole ring can be synthesized through the cyclization of appropriate hydrazines and 1,3-diketones under acidic or basic conditions. The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes. The final step involves coupling the pyrazole and piperazine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology

In biology, this compound can be used as a probe to study the function of various biological systems. Its ability to interact with specific molecular targets makes it a valuable tool for biochemical research .

Medicine

Its ability to modulate specific biological pathways makes it a candidate for the development of new drugs .

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (5-CYCLOPROPYL-1H-PYRAZOL-3-YL)[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application of the compound .

Comparison with Similar Compounds

Similar Compounds

  • (5-Cyclopropyl-1H-pyrazol-3-yl)amine
  • (5-Cyclopropyl-1H-pyrazol-3-yl)benzamide
  • (5-Cyclopropyl-1H-pyrazol-3-yl)quinazoline

Uniqueness

What sets (5-CYCLOPROPYL-1H-PYRAZOL-3-YL)[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE apart from similar compounds is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of stability and reactivity, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H20N4OS

Molecular Weight

316.4 g/mol

IUPAC Name

(5-cyclopropyl-1H-pyrazol-3-yl)-[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C16H20N4OS/c21-16(15-10-14(17-18-15)12-3-4-12)20-7-5-19(6-8-20)11-13-2-1-9-22-13/h1-2,9-10,12H,3-8,11H2,(H,17,18)

InChI Key

RZEIWLDGKUAPRR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2)C(=O)N3CCN(CC3)CC4=CC=CS4

Origin of Product

United States

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